Trimethylsilyl 2-((methoxycarbonothioyl)(methyl)amino)acetate

Description

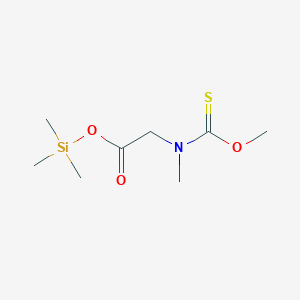

Trimethylsilyl 2-((methoxycarbonothioyl)(methyl)amino)acetate is a silylated ester derivative featuring a trimethylsilyl (TMS) group, a methoxycarbonothioyl (thiocarbamate) moiety, and a methylamino substituent. This compound’s structure combines steric bulk from the TMS group with the electron-withdrawing and nucleophilic properties of the thiocarbamate group.

Properties

Molecular Formula |

C8H17NO3SSi |

|---|---|

Molecular Weight |

235.38 g/mol |

IUPAC Name |

trimethylsilyl 2-[methoxycarbothioyl(methyl)amino]acetate |

InChI |

InChI=1S/C8H17NO3SSi/c1-9(8(13)11-2)6-7(10)12-14(3,4)5/h6H2,1-5H3 |

InChI Key |

IKUJAVGNAAXWRI-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)O[Si](C)(C)C)C(=S)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylsilyl 2-((methoxycarbonothioyl)(methyl)amino)acetate typically involves the reaction of trimethylsilyl chloride with 2-((methoxycarbonothioyl)(methyl)amino)acetic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 2-((methoxycarbonothioyl)(methyl)amino)acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent like tetrahydrofuran.

Major Products Formed

Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.

Reduction: The primary products are alcohols or amines.

Substitution: The products vary based on the nucleophile used but typically include derivatives with different functional groups replacing the trimethylsilyl group.

Scientific Research Applications

Trimethylsilyl 2-((methoxycarbonothioyl)(methyl)amino)acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for sensitive functional groups.

Biology: The compound is employed in the modification of biomolecules for various biochemical assays.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Trimethylsilyl 2-((methoxycarbonothioyl)(methyl)amino)acetate exerts its effects involves the interaction of its functional groups with molecular targets. The trimethylsilyl group provides steric protection, while the methoxycarbonothioyl and methylamino groups participate in various chemical reactions. These interactions facilitate the formation of stable intermediates and products in synthetic pathways.

Comparison with Similar Compounds

Comparison with Sulfonylurea Herbicides (Triazine Derivatives)

highlights sulfonylurea herbicides such as triflusulfuron methyl ester , ethametsulfuron methyl ester , and metsulfuron methyl ester . These compounds share a sulfonylurea bridge and triazine ring but differ critically from the target compound:

| Property | Target Compound | Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester) |

|---|---|---|

| Core Structure | TMS-acetate backbone with thiocarbamate | Triazine ring with sulfonylurea linkage |

| Functional Groups | TMS, thiocarbamate (S=O), methylamino | Sulfonylurea (–SO₂–NH–CO–NH–), methoxy/ethylamino substituents |

| Application | Likely synthesis intermediate/research chemical | Agrochemical (herbicide) |

| Reactivity | High lipophilicity (TMS), potential for S-based reactions | Hydrolytically stable sulfonylurea; targets plant ALS enzymes |

The target compound lacks the triazine-sulfonylurea framework critical for herbicidal activity, suggesting divergent applications .

Comparison with Simpler Silylated Esters

describes methyl 2-trimethylsilylacetate, a structurally simpler analog lacking the thiocarbamate and methylamino groups:

The thiocarbamate group in the target compound introduces reactivity for nucleophilic substitution or metal coordination, unlike the inert ester in methyl 2-trimethylsilylacetate .

Research Findings and Unique Properties

- Stability: The TMS group enhances volatility and lipophilicity, facilitating purification via distillation, but may reduce hydrolytic stability compared to non-silylated analogs .

- Thiocarbamate Reactivity: The methoxycarbonothioyl group can act as a soft nucleophile or participate in metal-ligand interactions, distinguishing it from oxygen-based carbamates .

- Synthetic Utility : The compound’s multifunctional design allows sequential modifications (e.g., TMS deprotection followed by thiocarbamate alkylation), a feature absent in simpler esters .

Biological Activity

Trimethylsilyl 2-((methoxycarbonothioyl)(methyl)amino)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.

The molecular formula of this compound is C₁₃H₁₉NO₃SSi, with a molecular weight of approximately 303.43 g/mol. The compound features a trimethylsilyl group, which enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, including antimicrobial, antifungal, and cytotoxic effects. These activities are crucial for evaluating its potential as a therapeutic agent.

Antimicrobial Activity

A study conducted on crude extracts containing this compound demonstrated significant antimicrobial activity against various bacterial strains, including E. coli and S. aureus. The disk diffusion method was employed to assess the effectiveness of the extracts, revealing zones of inhibition that indicate the compound's potential as an antimicrobial agent .

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| Candida albicans | 12 |

Antifungal Activity

The antifungal properties were evaluated against common fungal pathogens such as Candida albicans and Aspergillus niger. The results indicated that this compound exhibits notable antifungal activity, which could be attributed to its chemical structure that allows interaction with fungal cell membranes .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that the compound may disrupt cellular processes through interference with protein synthesis or by damaging cell membranes.

Case Studies

- Study on Fungal Biomass : A comprehensive analysis of fungal biomass produced from various strains identified several bioactive compounds, including this compound. The study utilized gas chromatography-mass spectrometry (GC-MS) to profile the compounds and assess their biological activities .

- Cytotoxicity Assessment : In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The cytotoxicity was measured using MTT assays, indicating a dose-dependent response in cell viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.